Product packaging for METHYL BENZIMIDAZOLE-5-CARBOXYLATE(Cat. No.:CAS No. 26663-77-4)

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Cat. No.: B126991
CAS No.: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Description

METHYL BENZIMIDAZOLE-5-CARBOXYLATE, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1H-benzimidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B126991 METHYL BENZIMIDAZOLE-5-CARBOXYLATE CAS No. 26663-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHIVYNOVTVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381526
Record name Methyl 1H-benzimidazole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26663-77-4
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-5-carboxylate
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Historical Context and Evolution of Benzimidazole Chemistry Research

Early Discoveries and Fundamental Studies on Benzimidazole (B57391) Scaffolds

The initial synthesis of a benzimidazole compound is credited to Hoebrecker in 1872. rjlbpcs.comresearchgate.net This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step to form 2,5-dimethyl-benzimidazole. researchgate.net This discovery laid the groundwork for future explorations into this versatile heterocyclic system. The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.netrsc.org This aromatic, bicyclic system has proven to be a stable and valuable scaffold for the development of a multitude of derivatives. nih.govwikipedia.org

Early research quickly recognized the significance of the benzimidazole nucleus. A pivotal moment came with the discovery that 5,6-dimethyl-l-(α-D-ribofuranosyl) benzimidazole is an integral part of the vitamin B12 structure. researchgate.netnih.gov This finding spurred considerable interest in the biological activities of benzimidazole derivatives. nih.gov Scientists began to understand that the benzimidazole scaffold could serve as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of pharmacological activities. nih.govnih.gov This is attributed to its physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions. nih.gov

Emergence of Benzimidazole-5-Carboxylate Derivatives in Academic Investigations

Following the foundational studies on the core benzimidazole structure, researchers began to explore the effects of adding various functional groups to the benzene ring. The introduction of a carboxylate group at the 5-position of the benzimidazole ring gave rise to benzimidazole-5-carboxylic acid and its esters, including the methyl ester, methyl benzimidazole-5-carboxylate.

These carboxylate derivatives opened up new avenues for synthesizing more complex molecules with potentially enhanced or novel biological activities. The carboxylate group serves as a versatile handle for further chemical modifications, allowing for the creation of amides, hydrazides, and other derivatives. nih.govnih.gov Academic investigations into these compounds have explored their potential in various fields, particularly in the development of new therapeutic agents. nih.govchemimpex.com

Review of Key Research Milestones Pertaining to this compound and Related Analogues

Research specifically focused on this compound and its analogues has yielded significant findings. This compound is recognized as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

A notable area of investigation has been its use as a building block for creating novel compounds with potential anti-inflammatory and antimicrobial properties. For instance, a "one-pot" synthesis method has been developed for a benzimidazole-5-carboxylate derivative, which then served as a core nucleus for synthesizing a series of N-arylidene carbohydrazides. nih.gov This efficient synthesis highlights the practical utility of the carboxylate intermediate. nih.gov

Furthermore, studies have explored the synthesis of various derivatives of methyl 1H-benzimidazole-5-carboxylate, modifying the 2-position of the benzimidazole ring with different substituents to enhance antibacterial activity. dergipark.org.tr The synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors, including the methyl ester, has been investigated for their potential as antileukemic agents. researchgate.net These research efforts underscore the importance of this compound as a scaffold for developing new chemical entities with therapeutic potential.

Synthetic Methodologies and Chemical Transformations of Methyl Benzimidazole 5 Carboxylate

Established Synthetic Pathways for Methyl Benzimidazole-5-Carboxylate

The synthesis of the benzimidazole (B57391) core is a well-explored area of organic chemistry, with numerous methods developed over the years. nih.gov These strategies often involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. nih.govdergipark.org.tr

Condensation Reactions in this compound Synthesis

The most fundamental approach to constructing the benzimidazole scaffold is the condensation reaction between an appropriate o-phenylenediamine and a carboxylic acid or its derivative. nih.govdergipark.org.trrasayanjournal.co.in In the context of this compound, this would typically involve the reaction of 3,4-diaminobenzoic acid or its methyl ester with a suitable one-carbon synthon. nih.gov These reactions are often facilitated by acidic catalysts and may require elevated temperatures to drive the dehydration and subsequent cyclization. dergipark.org.trorientjchem.org A variety of condensing agents and catalysts have been employed to improve reaction efficiency and yield, including mineral acids, Lewis acids, and solid acid catalysts. nih.govdergipark.org.tr

For instance, the reaction of o-phenylenediamines with carboxylic acids in the presence of p-toluenesulfonic acid (p-TSOH) has been shown to be an effective method for benzimidazole synthesis. orientjchem.org Similarly, the use of ammonium (B1175870) chloride as a catalyst provides a greener and economically viable route. rasayanjournal.co.in The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.

ReactantsCatalyst/ConditionsProductKey Features
o-phenylenediamine and carboxylic acidp-TSOH, heat2-substituted benzimidazoleEffective and inexpensive catalyst. orientjchem.org
o-phenylenediamine and aromatic acidNH4Cl, 80-90°C2-substituted benzimidazoleGreen and economically viable. rasayanjournal.co.in
o-phenylenediamines and aldehydesMgCl2·6H2O2-substituted benzimidazolesHigh yields in short reaction times. nih.gov

Multi-Step Approaches to this compound Precursors

In many instances, the synthesis of this compound is part of a larger, multi-step sequence aimed at producing more complex target molecules. These approaches often involve the initial construction of a substituted benzene (B151609) ring that already contains the necessary precursors for the benzimidazole core.

One such strategy involves the sequential nucleophilic substitution of 1,5-difluoro-2,4-dinitrobenzene. nih.gov This allows for the introduction of various substituents onto the benzene ring before the formation of the benzimidazole nucleus. The dinitro groups can then be reduced to diamines, which subsequently undergo condensation with an appropriate aldehyde to form the benzimidazole ring. nih.gov This method offers a high degree of flexibility in introducing diversity at multiple points of the final molecule. nih.gov

Another multi-step approach involves the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which serves as a key intermediate. google.com This precursor can then be reacted with 2-(4-cyanophenylamino)acetic acid to construct the benzimidazole ring system, ultimately leading to the synthesis of complex pharmaceutical agents. google.com

"One-Pot" Synthetic Strategies for Benzimidazole-5-Carboxylates

To improve efficiency and reduce waste, "one-pot" synthetic methods have been developed for the synthesis of benzimidazole-5-carboxylates. tandfonline.comnih.gov These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates.

A notable one-pot method involves the nitroreductive cyclization of ethyl 4-(alkyl/arylamino)-3-nitrobenzoates with various aldehydes using sodium dithionite (B78146) in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comnih.gov This approach provides good yields of 1,2-disubstituted benzimidazole-5-carboxylates in a short reaction time with a simple workup procedure. tandfonline.com The reaction is versatile and accommodates a wide range of aldehydes. tandfonline.com

Another efficient one-pot procedure utilizes an HBTU-promoted methodology for the conversion of carboxylic acids into benzimidazoles. rsc.org This mild, acid-free method allows for the synthesis of a broad library of benzimidazoles in high yields. rsc.org

StrategyKey ReagentsAdvantages
Nitroreductive CyclizationSodium dithionite, DMSOShort reaction time, good yields, easy workup. tandfonline.comnih.gov
HBTU-Promoted MethodologyHBTUMild, acid-free, high yields. rsc.org
Iron-Catalyzed Three-Component ReactionFe(III) porphyrin, NH4OAcMild conditions, environmentally friendly. nih.gov

Microwave-Assisted Synthetic Approaches to this compound and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comtandfonline.commdpi.com This technology has been successfully applied to the synthesis of benzimidazole derivatives, including those with a carboxylate functional group. jocpr.comtandfonline.com

Microwave irradiation can significantly enhance the efficiency of the condensation reaction between o-phenylenediamines and carboxylic acids or aldehydes. dergipark.org.trjocpr.com For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various benzaldehydes under solvent-free microwave conditions using a catalytic amount of Er(OTf)3 has been reported to give excellent yields in very short reaction times. mdpi.com The use of microwave technology in conjunction with solid supports or catalysts can further improve the reaction conditions, making the synthesis more environmentally friendly. dergipark.org.trresearchgate.net

Derivatization Strategies of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of a vast library of derivatives with diverse properties. The primary points of functionalization are the nitrogen atoms of the imidazole (B134444) ring and the aromatic benzene ring.

Functionalization at the Benzimidazole Ring System

The benzimidazole ring system offers several positions for derivatization, most notably the N-1 and N-3 positions of the imidazole ring and the C-2, C-4, C-6, and C-7 positions of the benzene ring.

N-Alkylation and N-Arylation: The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or arylated. researchgate.netbeilstein-journals.orgnih.gov These reactions are typically carried out using alkyl halides, sulfates, or other electrophilic reagents in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, leading to either N-1 or N-3 substitution, or in some cases, disubstitution. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides selectively yields O-alkoxy derivatives. researchgate.netresearchgate.net

C-H Functionalization: Direct C-H functionalization of the benzimidazole core is a more modern and atom-economical approach to introducing substituents. This can involve transition-metal-catalyzed cross-coupling reactions or other advanced synthetic methods.

Substitution Reactions at the 2-Position of the Benzimidazole Core

The 2-position of the benzimidazole ring is a key site for functionalization, often leading to compounds with significant biological activities. A common strategy for introducing substituents at this position is through the condensation of 3,4-diaminobenzoic acid derivatives with various aldehydes. For instance, the condensation of methyl 3,4-diaminobenzoate (B8644857) with appropriate aryl or heteroaryl aldehydes can produce a range of 2-substituted benzimidazole-5-carboxylates. bas.bg This method has been successfully employed to synthesize fluorescent 2-(substituted)benzimidazole-5-carboxylic acids, which are important moieties in DNA-binding agents. bas.bg

Another approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. For example, the condensation of 4-nitro-o-phenylenediamine (B140028) with phenylacetic acid under acidic conditions yields 2-benzyl-5-nitrobenzimidazole, which can be further transformed. umich.edu Similarly, various catalysts, such as TiCl3OTf and bismuth nitrate, have been utilized to facilitate the condensation of o-phenylenediamines with aldehydes, providing efficient routes to 2-substituted benzimidazoles. rsc.org

Table 1: Examples of Reagents for 2-Position Substitution

Reagent TypeSpecific ExampleResulting Substituent
AldehydeAryl or Heteroaryl AldehydeAryl or Heteroaryl Group
Carboxylic AcidPhenylacetic AcidBenzyl Group
Modifications at the N1-Position of the Benzimidazole Ring

The nitrogen atom at the N1-position of the benzimidazole ring is nucleophilic and can be readily alkylated or arylated. N-alkylation is a common modification, often achieved by reacting the benzimidazole with alkyl halides in the presence of a base. For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides selectively yields O-alkoxy derivatives. researchgate.netresearchgate.net This highlights the potential for regioselective alkylation depending on the specific reaction conditions and the presence of other functional groups.

A catalyst-free approach for N-allylation has also been developed using Morita–Baylis–Hillman (MBH) alcohols and acetates, which react with imidazole and benzimidazole derivatives in refluxing toluene (B28343) to afford N-substituted products in good yields. beilstein-journals.org Furthermore, N-1 alkylated benzimidazole derivatives have been synthesized and investigated for their potential as antiviral agents, with the nature and position of the substituent playing a crucial role in their biological activity. nih.gov One-pot synthesis methods have also been developed, such as the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent, followed by hydrolysis, to yield N-methylated benzimidazole-5-carboxylic acid derivatives. medcraveonline.com

Table 2: Conditions for N1-Position Modification

Reaction TypeReagentsConditions
N-AlkylationAlkyl Halides, BaseVaries
N-AllylationMorita–Baylis–Hillman Alcohols/AcetatesRefluxing Toluene
One-Pot SynthesisEthyl 4-(methylamino)-3-nitrobenzoate, Aldehyde, Reducing AgentReflux with stirring

Ester and Carboxylic Acid Group Transformations

The ester group at the 5-position of this compound provides a handle for further functionalization. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved by heating with an aqueous base like sodium hydroxide. bas.bg The resulting benzimidazole-5-carboxylic acid can then be converted into a variety of other functional groups.

For instance, the carboxylic acid can be transformed into amides by reacting with amines in the presence of a coupling agent. This strategy is pivotal in the synthesis of complex molecules, including those designed to interact with biological targets like DNA. bas.bg The carboxylic acid functionality also allows for the preparation of new derivatives through various chemical reactions. researchgate.net For example, metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide have been synthesized and studied for their antitumor activity. nih.govresearchgate.net

Synthesis of Metal Complexes Utilizing this compound as a Ligand

The benzimidazole scaffold, with its nitrogen atoms, can act as a ligand to coordinate with metal ions, forming metal complexes with diverse structures and properties. This compound and its derivatives have been extensively used in coordination chemistry.

Furthermore, metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with transition metals such as copper, silver, nickel, iron, and manganese have been synthesized. nih.govresearchgate.net These complexes exhibit different stoichiometries (1:1 or 1:2 metal-to-ligand ratios) and coordination geometries. nih.govresearchgate.net The electrochemical synthesis of homoleptic and heteroleptic metal complexes using a benzimidazole-derived ligand has also been reported, demonstrating the versatility of this scaffold in constructing complex coordination compounds. rsc.org The resulting metal-organic frameworks (MOFs) can exhibit interesting properties, such as the ability to encapsulate other molecules. acs.org

Table 3: Examples of Metal Complexes with Benzimidazole Ligands

Metal IonLigandPotential Application
Copper(II), Cobalt(II), Zinc(II)Benzimidazole-derived Schiff baseAnticancer
Copper, Silver, Nickel, Iron, Manganese2-methyl-1H-benzimidazole-5-carboxylic acid hydrazideAntitumor
Cobalt, Nickel, Copper, Zinc, Cadmium1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]Antimicrobial

Molecular and Electronic Structure Investigations of Methyl Benzimidazole 5 Carboxylate

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in the analysis of methyl benzimidazole-5-carboxylate, offering non-destructive ways to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and deduce the electronic environment of each nucleus. researchgate.net

In a typical ¹H NMR spectrum of a benzimidazole (B57391) derivative, the protons on the benzene (B151609) ring and the imidazole (B134444) ring, as well as those on the methyl ester group, will resonate at characteristic chemical shifts. rsc.orgresearchgate.net For instance, aromatic protons generally appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons of the ester group are found in the upfield region (around δ 3.9 ppm). The N-H proton of the imidazole ring often appears as a broad singlet at a higher chemical shift. rsc.org

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the ester group typically showing a signal around 167 ppm. The chemical shifts of the aromatic carbons can help to confirm the substitution pattern on the benzimidazole ring. researchgate.net Advanced NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further solidifying the structural assignment. The rapid tautomerism in some benzimidazole derivatives can sometimes lead to averaged signals in the ¹³C NMR spectra, although this is not always the case.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 7.0 - 8.5 Aromatic protons
¹H ~3.9 Methyl ester (CH₃)
¹H Broad singlet Imidazole (N-H)
¹³C ~167 Carbonyl (C=O)
¹³C 110 - 150 Aromatic carbons

Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzimidazole derivative.

Mass Spectrometry (MS) in Compound Verification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. rsc.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.ukjournalijdr.com The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for benzimidazole derivatives include the loss of small molecules like HCN, and for esters, the cleavage of the ester group is a characteristic fragmentation. journalijdr.comlibretexts.org For this compound, one would expect to see fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. researchgate.net These techniques provide information about the functional groups present in the molecule and the nature of the chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically in the range of 3200-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region). semanticscholar.org The C-O stretching of the ester will also be present, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The vibrational frequencies obtained from both IR and Raman spectra can be compared with theoretical calculations from methods like Density Functional Theory (DFT) to achieve a more detailed assignment of the vibrational modes. atlantis-press.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Imidazole N-H Stretch 3200 - 3500
Ester C=O Stretch 1700 - 1730
Aromatic/Imidazole C=C, C=N Stretch 1400 - 1600
Ester C-O Stretch 1000 - 1300

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of this compound in the solid state.

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the crystal is governed by a variety of intermolecular interactions. rsc.org In the case of this compound and its derivatives, hydrogen bonding is a key interaction, often involving the N-H group of the imidazole ring and the carbonyl oxygen of the ester group, leading to the formation of dimers or extended chains. iucr.orgresearchgate.net

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules play a significant role in stabilizing the crystal structure. consensus.app These interactions, along with weaker C-H···π and van der Waals forces, dictate the formation of complex three-dimensional supramolecular assemblies. researchgate.netrsc.org The study of these interactions is crucial for understanding the physical properties of the solid material and for the rational design of new materials with desired properties. rsc.orgnih.gov

Table 3: Common Intermolecular Interactions in Benzimidazole Crystals

Interaction Type Description
Hydrogen Bonding Between N-H of imidazole and C=O of ester or other suitable acceptors.
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.
C-H···π Interactions Weak hydrogen bonds between a C-H group and a π system.
van der Waals Forces General attractive forces between molecules.

Computational and Theoretical Research on Methyl Benzimidazole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental characteristics of benzimidazole (B57391) derivatives.

For instance, in a study on chiral benzimidazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were performed to understand their structural properties. nih.gov Such studies are foundational for interpreting experimental data and predicting the behavior of these molecules in various chemical and biological environments.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for biological activity. nih.gov This analysis helps in predicting the most reactive sites within a molecule. acs.orgnih.gov For example, FMO analysis computed for chiral benzimidazole derivatives helped to understand their chemical reactivity and stability. nih.gov The HOMO-LUMO energy gap can be correlated with the molecule's bioactivity, with a larger gap indicating higher stability and lower chemical reactivity. irjweb.com

ParameterSignificance
HOMO Energy Indicates the molecule's electron-donating ability.
LUMO Energy Represents the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) A smaller gap suggests higher reactivity and lower stability. irjweb.com

This table summarizes the key aspects of HOMO-LUMO analysis in predicting molecular reactivity.

Global reactivity descriptors such as electronegativity, hardness, and softness, which are derived from HOMO and LUMO energies, provide further insights into the molecule's reactive nature. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov

In benzimidazole and its derivatives, MEP analysis reveals that negative potential is typically localized over electronegative atoms like nitrogen and oxygen, indicating these as likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, positive potential is often found around hydrogen atoms. orientjchem.org For instance, in a study of a related benzimidazole compound, the MEP map showed negative regions concentrated over the carbonyl groups, highlighting them as reactive sites. nih.gov This information is crucial for understanding intermolecular interactions, including those involved in biological recognition processes. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structures and dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is widely used in drug discovery to understand the binding modes of potential inhibitors and to predict their binding affinity. nih.gov For benzimidazole derivatives, docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors implicated in diseases like cancer. nih.govnih.govukm.my

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. ukm.my The binding energy calculated from docking simulations provides an estimate of the stability of the ligand-protein complex. nih.gov For example, docking studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors helped to elucidate their structure-activity relationships. nih.gov Similarly, the binding affinities of benzimidazole derivatives with oxidoreductase enzymes have been explored to assess their therapeutic potential.

Biological TargetKey Findings from Docking Studies
Poly(ADP-ribose) polymerase-1 (PARP-1)Revealed binding modes of benzimidazole carboxamide inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR)Identified key hydrogen bonding and hydrophobic interactions of benzimidazole derivatives. ukm.my
OxidoreductaseAssessed the binding potential of benzimidazole derivatives as therapeutic agents.
Protein KinasesPredicted the inhibitory potential of benzimidazole derivatives against key cancer-related kinases. nih.gov

This table highlights some biological targets of benzimidazole derivatives investigated through molecular docking.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule like methyl benzimidazole-5-carboxylate is essential for predicting its shape and how it might interact with biological targets.

Computational methods can be used to calculate the potential energy of a molecule as a function of its torsional angles, thereby mapping its conformational energy landscape. This analysis helps to identify the most stable (lowest energy) conformations. For flexible molecules, understanding the accessible conformations is crucial, as the bioactive conformation (the one that binds to a biological target) may not be the lowest energy conformation in isolation. While specific conformational analysis studies on this compound are not detailed in the provided context, this type of analysis is a standard and vital part of computational drug design for related flexible benzimidazole derivatives.

Prediction of Molecular Interactions and Binding Affinities

Computational modeling serves as a powerful tool to predict how this compound interacts with biological macromolecules, providing insights into its potential mechanisms of action and binding affinities. These theoretical studies are crucial for guiding drug discovery and development by identifying likely protein targets and optimizing molecular structures for enhanced binding.

Molecular docking simulations for benzimidazole derivatives help elucidate the specific interactions between the compound (ligand) and the binding site of a protein. These studies have shown that the benzimidazole scaffold is effective in forming various non-covalent interactions. For instance, docking analyses of similar benzimidazole derivatives against protein kinases like Epidermal Growth Factor Receptor (EGFR) reveal key interactions. These typically involve hydrogen bonds forming at the central part of the molecule, often involving amino or carbonyl groups, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my Van der Waals forces also play a significant role in ensuring the molecule's shape is complementary to the EGFR binding pocket. ukm.my

The types of interactions that stabilize the binding of benzimidazole derivatives within a protein's active site are diverse. Molecular docking studies on various derivatives have identified key binding modes. For example, some derivatives show high binding affinity for the colchicine-binding site of tubulin, with calculated binding energies indicating stable interactions. nih.gov The crystal structure of related molecules is often stabilized by weak intermolecular forces, including C—H⋯π interactions and π–π stacking, with centroid-to-centroid distances measured between 3.65 and 3.75 Å. These forces are critical for predicting the compound's orientation and stability within a biological target.

Table 1: Predicted Molecular Interaction Characteristics of this compound Derivatives

Feature Description Source
Core Structure The benzimidazole ring system is predicted to be highly planar.
Key Interactions Hydrogen bonding, hydrophobic interactions, and Van der Waals forces are the primary drivers of binding. ukm.my
Common Bonding Intermolecular C—H⋯π interactions and π–π stacking contribute to crystal and binding stability.
Binding Affinity Docking studies on derivatives show significant binding energies (e.g., -7.74 to -9.75 kcal/mol for tubulin binding sites). nih.gov
Ester Group Conformation The methyl carboxylate group likely adopts an extended conformation, influencing its fit in a binding pocket.

In Silico ADME-Tox Predictions for Drug Development Research

In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is a fundamental step in modern drug development, allowing for the early identification of compounds with favorable pharmacokinetic and safety profiles. alrasheedcol.edu.iq For this compound and its analogs, computational tools are used to predict these properties, helping to de-risk progression to more expensive preclinical and clinical trials.

Computational models predict the bioavailability and distribution of benzimidazole derivatives. For many such compounds, a bioavailability score of 0.55 is common. nih.gov A key predictive tool is the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) graph, which visualizes a molecule's potential for passive gastrointestinal absorption and brain penetration. nih.gov Many benzimidazole ligands are predicted to be good candidates for oral administration, showing high gastrointestinal absorption. nih.gov The predicted volume of distribution (Vd) can indicate whether a compound is likely to remain in blood circulation or distribute into tissues. nih.gov

Solubility and lipophilicity are critical determinants of a drug's behavior. The lipophilicity, often expressed as AlogP98, should ideally be below 5 to ensure good absorption and permeation. frontiersin.org The solubility class can range from poorly soluble to moderately soluble, which affects the choice of administration route. nih.gov For oral delivery, molecules that can be protonated in the gastrointestinal tract may exhibit increased solubility and better absorption. nih.gov Furthermore, predictions can be made about a compound's interaction with plasma proteins; a high percentage of plasma protein binding (%PPB) suggests that a compound may persist longer in the bloodstream, potentially prolonging its pharmacological effect. nih.gov

Toxicity prediction is another critical component of in silico analysis. Models can assess the potential for genotoxicity (e.g., Ames test), hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG channel inhibition). frontiersin.org While many benzimidazole derivatives are predicted to have low toxicity, some may carry alerts for specific endpoints like skin sensitization or endocrine disruption. frontiersin.orgnih.gov These predictions help flag potential liabilities early in the discovery process. frontiersin.org

Table 2: Predicted ADME-Tox Profile for Benzimidazole Carboxylate Derivatives

Parameter Predicted Property/Value Implication for Drug Development Source
Oral Bioavailability Good (e.g., score of 0.55) Suitable candidate for oral drug formulation. nih.gov
Gastrointestinal (GI) Absorption High The compound is likely to be well-absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) Permeation Predicted to penetrate May have effects on the central nervous system (CNS). nih.govfrontiersin.org
Lipophilicity (AlogP98) Typically < 5 Favorable for good absorption and permeation. frontiersin.org
Plasma Protein Binding (%PPB) Potentially high (e.g., ~91%) May have a prolonged duration of action in the body. nih.gov
Metabolism Potential interaction with hepatic cytochromes Indicates a likelihood of being metabolized by the liver. nih.gov
hERG Inhibition Predicted to be non-inhibitory Low risk of certain types of cardiotoxicity. frontiersin.org
Ames Mutagenicity Predicted to be non-mutagenic Low risk of causing genetic mutations. nih.gov

Biological Activities and Pharmacological Research of Methyl Benzimidazole 5 Carboxylate Derivatives

Antineoplastic and Anticancer Research Applications

Derivatives of methyl benzimidazole-5-carboxylate are prominent in oncological research, demonstrating significant potential as anticancer agents. nih.gov Their therapeutic effects are attributed to diverse mechanisms of action, such as the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule polymerization, and binding to the minor groove of DNA. nih.govnih.gov The structural flexibility of the benzimidazole (B57391) nucleus allows for the synthesis of targeted derivatives with enhanced efficacy and selectivity against various cancer types. nih.gov

The cytotoxic activity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines, revealing potent growth-inhibitory effects.

Several benzimidazole derivatives have shown significant cytotoxic efficacy against leukemia cell lines. For instance, a 2,5-disubstituted benzimidazole known as MH1 was found to inhibit the growth of Molt4 leukemia cells. nih.gov Another derivative, compound 8I, a benzimidazole-acridine hybrid, exhibited strong cytotoxic effects against the K562 leukemia cell line with a half-maximal inhibitory concentration (IC50) of 2.68 μmol/L. nih.gov Furthermore, a series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated potent antiproliferative activity. Specifically, compounds 5d , 8d , and 12d , which feature an unsubstituted benzimidazole ring, showed strong cytotoxicity against leukemia cell lines, including CCRF-CEM and THP-1, with GI50 values (concentration causing 50% growth inhibition) as low as 0.6 μM for compound 5d against THP-1 cells. ajrconline.org In a separate study, compound 4c , a benzimidazole-based derivative, displayed strong selectivity against the leukemia subpanel in the National Cancer Institute's 60-cell line screen. nih.gov

Table 1: Cytotoxic Activity of Benzimidazole Derivatives Against Leukemic Cell Lines

Compound Cell Line Activity Reference
MH1 Molt4 Growth Inhibition nih.gov
Compound 8I K562 IC50: 2.68 μmol/L nih.gov
Compound 5d THP-1 GI50: 0.6 μM ajrconline.org
Compound 5d CCRF-CEM GI50: 8.2 μM ajrconline.org
Compound 8d CCRF-CEM GI50: 13.4 μM ajrconline.org

Derivatives of this compound have been a focal point of research for breast cancer therapeutics. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a notable example, demonstrating potent cytotoxic effects against breast cancer cells. nih.gov Similarly, various N-oxide benzimidazole derivatives have shown cytotoxic potential against breast cancer cell lines. benthamscience.com Research has highlighted that certain substitutions on the benzimidazole core can enhance activity; for example, compound 200b , with an N-methylene phenyl substitution, was found to be highly effective. nih.gov In other studies, a bromo-derivative, designated as compound 5 , showed significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 17.8 ± 0.24 μg/mL. nih.gov Another benzimidazole derivative, se-182 , also exhibited cytotoxic effects against MCF-7 cells. jksus.org The antiproliferative activity of bis-benzimidazole derivatives has been linked to their ability to inhibit DNA synthesis, leading to the irreversible inhibition of proliferation in estrogen receptor-negative MDA-MB-231 human breast cancer cells. nih.gov

Table 2: Cytotoxic Activity of Benzimidazole Derivatives Against Breast Cancer Cell Lines

Compound Cell Line Activity Reference
MBIC Breast Cancer Cells Strong Cytotoxic Effect nih.gov
Compound 5 MCF-7 IC50: 17.8 ± 0.24 μg/mL nih.gov
se-182 MCF-7 Cytotoxic Effect jksus.org
Bis-benzimidazole derivatives MDA-MB-231 Proliferation Inhibition nih.gov

The efficacy of this compound derivatives extends to lung cancer. A derivative designated as compound 4f , which was designed based on the structures of bendamustine (B91647) and chlorambucil, demonstrated cytotoxicity against non-small cell lung cancer cells. nih.gov In a study focused on new 1,2-disubstituted benzimidazoles, derivatives were evaluated for their anticancer activity on the A549 human lung carcinoma cell line, with compounds bearing a dimethylamino moiety showing higher activity. bohrium.comnih.gov Another synthesized benzimidazole derivative, se-182 , was found to have a high cytotoxic effect against the A549 lung cancer cell line, with an IC50 value of 15.80 µM. jksus.org Furthermore, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, specifically compounds 10 and 13 , were found to be highly active against A549 cells.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives Against Lung Cancer Cell Lines

Compound Cell Line Activity Reference
Compound 4f Non-small cell lung cancer Cytotoxic nih.gov
Dimethylamino-bearing derivatives A549 High Antitumor Activity bohrium.comnih.gov
se-182 A549 IC50: 15.80 µM jksus.org
Compound 10 A549 Highly Active

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the modulation of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Several derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.gov For example, the compound MS-247, which binds to the DNA minor groove, causes cell cycle blockage at the G2/M phase. nih.gov Similarly, the topoisomerase inhibitor MH1 leads to G2/M arrest in leukemia cells. nih.gov

Treatment of cervical cancer cells with Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) also resulted in G2/M phase arrest. nih.gov In another study, a bromo-substituted benzimidazole derivative, compound 5 , was found to significantly increase the population of cancer cells in the G2/M phase through a p53-independent mechanism. nih.gov The well-known anticancer drug Bendamustine, a benzimidazole derivative, is known to induce mitotic arrest in the S-phase. nih.gov Furthermore, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids, such as 5d and 12d , were found to effectively suppress cell cycle progression in leukemia and lymphoma cells. ajrconline.org More recent research on benzimidazole-based 1,3,4-oxadiazole derivatives, specifically compounds 10 and 13 , confirmed their ability to effectively suppress cell cycle progression in various cancer cell lines.

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound derivatives have been shown to trigger apoptosis through multiple pathways. The compound MBIC, for instance, stimulates mitochondria-dependent intrinsic apoptotic cell death. nih.gov The DNA minor groove binder MS-247 also leads to apoptosis induction. nih.gov The benzimidazole-acridine derivative, compound 8I, promotes cell death in K562 leukemia cells via the intrinsic apoptotic pathway. nih.gov

Further studies have elaborated on these mechanisms. For example, a bromo-derivative, compound 5 , was shown to cause a concentration-dependent increase in the percentage of late apoptotic cells. nih.gov The quinoline-benzimidazole hybrids 5d and 12d were found to induce apoptosis in HuT78 cells, which was associated with the disruption of the mitochondrial membrane potential. ajrconline.org A new class of benzimidazole-based derivatives, including compounds 4c and 4e , were found to induce apoptosis by upregulating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, the benzimidazole-based 1,3,4-oxadiazole derivatives 10 and 13 were also confirmed to be effective inducers of apoptosis in cancer cells.

Role as Microtubule Inhibitors

Microtubule targeting agents (MTAs) are a cornerstone of cancer chemotherapy, functioning by disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division. researchgate.netnih.gov Benzimidazole derivatives are well-established in this domain, with many acting as microtubule destabilizers. researchgate.netiiarjournals.org These agents typically bind to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.goviiarjournals.org

A notable example from this class is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). researchgate.netnih.gov This compound has demonstrated potent cytotoxic effects against breast cancer cells. researchgate.netnih.gov Research indicates that MBIC induces mitotic blockage and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov Treatment with MBIC leads to an arrest in the G2-M phase of the cell cycle, ultimately causing cancer cell death. nih.gov The efficacy of MBIC is attributed to specific structural features, including the 2-hydroxyl and 5-fluoro substitutions on the aryl ring, combined with the methyl ester group. researchgate.netnih.gov While the majority of known benzimidazole-based MTAs are microtubule-destabilizing agents, some novel synthetic derivatives have been identified as having microtubule-stabilizing activity. researchgate.net

Topoisomerase II Inhibition Studies

Type II topoisomerases (Top2) are essential enzymes that regulate DNA topology by creating and resealing double-strand breaks, a process vital for DNA replication and chromosome segregation. nih.govnih.gov Their critical role in cell proliferation makes them a key target for anticancer drugs. nih.gov Several derivatives of benzimidazole-5-carboxylic acid have been synthesized and investigated for their ability to inhibit this enzyme.

One study focused on N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their transition metal complexes with Cu2+, Co2+, and Zn2+. nih.gov The synthesized compounds were evaluated for their growth-inhibitory effects against a panel of human cancer cell lines and for their specific activity against topoisomerase II. nih.gov Certain compounds demonstrated significant inhibitory potential. nih.gov

CompoundDescriptionTopoisomerase II Inhibition FindingSource
Compound 6 (H2L1)1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chlorideInhibited topoisomerase II activity at a concentration 10 times lower than etoposide (B1684455) in a relaxation assay. nih.gov
Compound 8Cobalt(II) complex of Compound 6Inhibited topoisomerase II activity at a concentration 10 times lower than etoposide in a relaxation assay. nih.gov
EtoposideStandard Topoisomerase II InhibitorUsed as a reference compound for comparison. nih.gov

The pattern of growth-inhibitory effects for the most active compounds was found to be similar to that of known topoisomerase II inhibitors like etoposide and doxorubicin, as determined by COMPARE analysis with the National Cancer Institute's screening data. nih.gov

Structure-Activity Relationships in Anticancer Efficacy

The anticancer efficacy of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for their biological activity, guiding the design of more potent and selective compounds.

For microtubule inhibitors like MBIC, the presence of a 2-hydroxyl and a 5-fluoro substitution on the phenyl ring, along with the methyl ester group at the 5-position of the benzimidazole core, is crucial for its strong cytotoxic effect. researchgate.netnih.gov

SAR analyses of other benzimidazole derivatives have revealed further insights. For instance, the anticancer activity of 1H-benzimidazole derivatives was found to decrease when carboxylic or nitro groups were present at the 5-position. rsc.org Conversely, substituting the phenyl group in an attached pyrazole (B372694) ring at position 4 with a polar cyano-group enhanced activity. rsc.org Another study noted that anticancer activity increased with the length of the linkage between an aromatic moiety and a 5-nitro-1H-benzimidazole core. rsc.org In the case of topoisomerase II inhibitors, the formation of transition metal complexes with a benzimidazole-5-carboxylic acid ligand, as seen with cobalt(II), can produce highly potent compounds. nih.gov

Antimicrobial Research Focus

The benzimidazole scaffold is a privileged structure in the development of antimicrobial agents due to its presence in numerous compounds with a wide range of activities. nih.gov Derivatives of this compound have been synthesized and evaluated against various pathogenic bacteria, demonstrating potential for future drug development. nih.govnih.gov

Antibacterial Activity Profiles

Derivatives of this compound have shown varied activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the benzimidazole ring system significantly influence the spectrum and potency of their antibacterial effects. nih.govnih.gov

Several studies have reported the efficacy of benzimidazole derivatives against Gram-positive bacteria, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

A study involving a library of 53 benzimidazole derivatives found that compounds with 5-halo substituents exhibited notable antibacterial activity against MRSA, with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov Another series of 5-halogenomethylsulfonyl-benzimidazole derivatives also showed significant activity against reference strains of S. aureus, S. epidermidis, and Micrococcus luteus, as well as clinical MRSA and Enterococcus strains. researchgate.net Research on 4-methoxybenzimidazole derivatives showed higher selectivity against Gram-positive strains over Gram-negative ones. nih.gov

Bacterial StrainCompound/Derivative TypeReported Activity (MIC)Source
Methicillin-resistant Staphylococcus aureus (MRSA)5-Halo-benzimidazole derivativesComparable to ciprofloxacin nih.gov
Staphylococcus aureus4-methoxybenzimidazole derivative (68a)58.78 µg/mL nih.gov
Micrococcus luteus2-Trifluoromethyl-5-halogenomethylsulfonyl-benzimidazole (Compound 4)Higher activity than nitrofurantoin researchgate.net
Clinical Staphylococci (MRSA)5-halogenomethylsulfonyl-benzimidazole derivatives12.5-25 µg/mL researchgate.net
Enterococcus strains5-halogenomethylsulfonyl-benzimidazole derivatives50-100 µg/mL researchgate.net

Gram-negative bacteria present a significant challenge due to their protective outer membrane and efficient efflux pump systems, which can expel antimicrobial agents before they reach their target. nih.govmutah.edu.jo Despite this, research has identified benzimidazole derivatives with promising activity.

One study synthesized and tested thirty-one benzimidazole derivatives against an efflux pump-deficient (TolC mutant) strain of E. coli. mutah.edu.jo A lead compound, 6c, showed potent activity with an MIC value of 2 µg/mL against this mutant strain. mutah.edu.jo However, it was inactive against wild-type Gram-negative bacteria with intact efflux systems. mutah.edu.jo Interestingly, combining compound 6c with colistin, a membrane-disrupting agent, partially restored its antibacterial activity against wild-type strains of E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. mutah.edu.jo This suggests a synergistic approach could overcome efflux-mediated resistance.

Other studies have also documented activity against Gram-negative strains. For example, a 4-methoxybenzimidazole derivative (68b) showed notable selectivity toward E. coli, which was attributed to a chlorine atom at the 4-position of the phenyl ring. nih.gov

Bacterial StrainCompound/Derivative TypeReported Activity (MIC)Source
E. coli (TolC mutant)Compound 6c2 µg/mL mutah.edu.jo
E. coli, K. pneumoniae, A. baumannii, P. aeruginosa (Wild-type)Compound 6c in combination with colistin8-16 µg/mL mutah.edu.jo
E. coli4-methoxybenzimidazole derivative (68b)91.45 µg/mL nih.gov
E. coli4-methoxybenzimidazole derivative (68a)68.74 µg/mL nih.gov

Antiviral Research Endeavors

The benzimidazole scaffold has been a focal point in the quest for novel antiviral agents. researchgate.netnih.gov Derivatives of this heterocyclic compound have been investigated for their activity against a diverse range of viruses. nih.gov

While direct and specific studies on the inhibition of viral RNA synthesis by this compound derivatives are not extensively detailed in the provided search results, the broader class of benzimidazole derivatives has shown activity against various RNA viruses. nih.gov This suggests that interference with viral RNA replication could be a potential mechanism of action. For example, certain benzimidazole derivatives have demonstrated activity against viruses such as Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2), all of which are RNA viruses. nih.gov The potent activity against RSV, with EC50 values as low as 20 nM, highlights the potential of this chemical class to interfere with critical viral processes, which may include RNA synthesis. nih.gov

Beyond HCMV, benzimidazole derivatives have been evaluated against a spectrum of other RNA viruses. nih.gov In one study, forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were tested against representatives of the Flaviviridae family (Yellow Fever Virus and Bovine Viral Diarrhoea Virus), as well as other RNA virus families including Picornaviridae (Coxsackie Virus B2, Poliovirus), Paramyxoviridae (Respiratory Syncytial Virus), and Rhabdoviridae (Vesicular Stomatitis Virus). nih.gov Many of these compounds displayed potent activity, particularly against RSV. nih.gov

Table 4: Antiviral Activity of Select Benzimidazole Derivatives

Compound/Derivative ClassVirusActivity/MechanismReference
1263W94 (l-riboside)Human Cytomegalovirus (HCMV)Inhibits viral DNA synthesis; EC50 of 0.12 ± 0.01 μM nih.gov
MaribavirHuman Cytomegalovirus (HCMV)Inhibitor of pUL97 protein kinase nih.gov
2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)Potent activity with EC50 values as low as 20 nM nih.gov
2-[(benzotriazol-1/2-yl)methyl]benzimidazolesBovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie Virus B2 (CVB2)Moderate activity nih.gov

Enzyme Inhibition Research

The benzimidazole scaffold is recognized as a "biologically attractive scaffold" for the development of protein kinase inhibitors. rsc.org Derivatives of this compound have been the subject of extensive research for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects, including anticancer activities. rsc.orgnih.govrsc.org

Research has focused on the design and synthesis of benzimidazole-based inhibitors for several kinase families. For instance, a series of novel potent benzimidazole-based inhibitors of interleukin-2 (B1167480) T-cell kinase (Itk) have been prepared and studied. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into their inhibitory mechanisms. nih.gov Similarly, conformational restriction strategies have been employed to design 4-arylamido 5-methylisoxazole (B1293550) derivatives containing a benzimidazole core as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov One such compound exhibited potent inhibitory activity against FLT3 with an IC50 of 495 nM. nih.gov

The inhibitory potential of benzimidazole derivatives extends to other kinases as well. Benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors, showing activity against key kinases like EGFR and HER2. mdpi.com Furthermore, benzimidazole derivatives have been explored as inhibitors of epigenetic targets, such as lysine (B10760008) demethylases (KDMs). rsc.orgacs.org For example, a benzyl-substituted benzimidazole pyrazole inhibitor has demonstrated improved potency in biochemical assays against KDM4 isoforms. acs.org The mechanism often involves interactions with key amino acid residues in the active site of the target enzyme, such as the formation of hydrogen bonds. nih.govmdpi.com

Table 5: Enzyme Inhibition by Benzimidazole Derivatives

Derivative ClassTarget Enzyme(s)Potency (IC50) / Key FindingsReference
1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amidesInducible T-cell kinase (Itk)Potent inhibitors, SAR and selectivity studied nih.gov
4-arylamido 5-methylisoxazole derivatives with benzimidazoleFMS-like tyrosine kinase 3 (FLT3)IC50 of 495 nM for the most potent compound nih.gov
Benzimidazole-hydrazone hybridsEGFR, HER2Potent multi-kinase inhibition mdpi.com
Benzyl-substituted benzimidazole pyrazoleKDM4 isoformsImproved potency in biochemical assays acs.org

General Enzyme Inhibitory Potential

Derivatives of this compound have shown significant potential as inhibitors of a diverse range of enzymes. The benzimidazole core, being a heterocyclic aromatic compound, can interact with various proteins and enzymes, leading to a broad spectrum of pharmacological activities. analis.com.mybanglajol.info These derivatives have been investigated for their inhibitory effects on enzymes implicated in a variety of diseases. The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, which can be tailored to target specific enzyme active sites. researchgate.net For instance, substitutions at the N-1 and C-2 positions of the benzimidazole ring have been shown to be crucial for biological activity. researchgate.net

Research has demonstrated that benzimidazole derivatives can act as potent inhibitors of enzymes such as neuraminidase, with some compounds showing inhibitory action through interactions within the enzyme's active site. analis.com.my While some derivatives may exhibit low inhibitory action, strategic structural modifications can enhance their potential as effective enzyme inhibitors. analis.com.my The ability of the imidazole (B134444) ring to coordinate with metal ions is another factor that can be exploited in the design of enzyme inhibitors. researchgate.net

Lysine Demethylase (KDM) Inhibition Studies

Lysine demethylases (KDMs) are a class of enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histones. nih.govfrontiersin.org The dysregulation of KDM activity has been linked to various cancers, making them a promising target for therapeutic intervention. nih.govfrontiersin.org

Specifically, the KDM4 subfamily is known to promote aggressive phenotypes in prostate cancer. nih.govacs.org Research has led to the discovery of benzimidazole pyrazolone (B3327878) scaffolds as inhibitors of KDM4 enzymes. nih.gov A notable example is a benzimidazole pyrazole compound that was identified through high-throughput screening and found to inhibit the KDM4E isoform with low micromolar efficacy. nih.govacs.org Further optimization of this scaffold, such as the introduction of a benzyl (B1604629) substitution, resulted in a compound with improved potency in biochemical assays and the ability to kill prostate cancer cells at low micromolar concentrations. acs.org These inhibitors are thought to function in part by chelating the Fe2+ ion in the active site of the enzyme. acs.org

Studies have shown that inhibition of KDM4 by these benzimidazole derivatives leads to an increase in the repressive H3K9me3 epigenetic mark and a downregulation of genes associated with prostate cancer progression. acs.org The cytotoxic effects of these inhibitors have been observed in various prostate cancer cell lines, including LnCaP, DU145, and PC3 cells. researchgate.net A particular benzimidazole-based inhibitor demonstrated cytotoxicity against prostate cancer cell lines with GI50 values of 8 μM for both LnCaP and DU145 cells. nih.gov

Table 1: KDM Inhibition by this compound Derivatives

Compound/ScaffoldTarget KDMIC50/ActivityCell LineReference
Benzimidazole PyrazoloneKDM4ELow micromolarProstate Cancer nih.gov
Benzyl-substituted Benzimidazole PyrazoleKDM4 isoformsImproved potencyProstate Cancer acs.org
Compound 24b (Benzimidazole derivative)KDM4E0.9 μMLnCap, DU145 nih.gov

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. This table is for illustrative purposes and includes data on benzimidazole derivatives, which may include but are not limited to this compound derivatives.

Arginase Inhibition in Parasitic Diseases Research

Arginase, an enzyme in the polyamine biosynthesis pathway, has been identified as a potential drug target for the treatment of parasitic diseases like leishmaniasis. nih.govnih.gov Research has focused on identifying selective inhibitors of parasite arginase over the human ortholog.

A library of benzimidazole derivatives was screened for their ability to inhibit arginase from Leishmania mexicana (LmARG). nih.govnih.gov From this screening, two compounds emerged as the most potent inhibitors, with IC50 values of 52 μM and 82 μM, respectively. nih.govresearchgate.net Importantly, these compounds demonstrated selectivity for the parasite enzyme over human arginase 1 (HsARG). nih.govresearchgate.net

Molecular dynamics simulations suggest that these benzimidazole inhibitors interact with key residues essential for the enzyme's catalytic activity. nih.govresearchgate.net Furthermore, these compounds exhibited activity against both the promastigote and amastigote stages of the parasite and showed low cytotoxicity in murine macrophages, indicating their potential as starting points for the development of new anti-leishmanial drugs. nih.govnih.gov

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. nih.gov Benzimidazole derivatives have been extensively studied as potential α-glucosidase inhibitors. nih.govdovepress.com

A series of new benzimidazole-Schiff base hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited excellent inhibitory effects, with some being more potent than the standard drug, acarbose. nih.gov For example, compounds with thiophene, phenyl, and 2-fluoro phenyl moieties in the Schiff base portion showed significant activity. nih.gov Kinetic studies of the most active compound revealed it to be a competitive inhibitor of α-glucosidase with a Ki value of 60 µM. nih.gov

In another study, benzothiazine derivatives were investigated, and some showed potent α-glucosidase inhibition, with IC50 values lower than acarbose. nih.gov Similarly, benzimidazole-pyrazoline hybrids have also been synthesized and shown to be effective α-glucosidase inhibitors. nih.gov

Table 2: Alpha-Glucosidase Inhibition by Benzimidazole Derivatives

Compound ClassMost Potent CompoundsIC50 ValueType of InhibitionReference
Benzimidazole-Schiff Base Hybrids8p, 8h, 8aPotent (compared to acarbose)Competitive (for 8p) nih.gov
1,2-Benzothiazine-N-arylacetamides12a, 12d, 12g18.25, 20.76, 24.24 µM- nih.gov
Pyrazolo Benzothiazine Derivatives-5.8 µM- dovepress.com

This table is for illustrative purposes and includes data on various benzimidazole and related heterocyclic derivatives.

Cyclooxygenase (COX) Inhibition Research

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. unl.pt Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

A novel series of benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore at the C-2 position were designed and synthesized as potential COX-2 inhibitors. nih.gov These compounds were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 isozymes. nih.gov Structure-activity relationship (SAR) studies have indicated that diaryl heterocyclic compounds bearing –SO2CH3 or –SO2NH2 groups are often selective COX-2 inhibitors. nih.gov

Another study developed new benzimidazole-based compounds that exhibited a balanced inhibition of both COX-1 and COX-2. unl.pt Saturation transfer difference (STD)-NMR experiments revealed that these ester derivatives compete with the allosteric inhibitor naproxen (B1676952) for binding to COX-2, suggesting a different binding mode compared to diclofenac. unl.pt

Poly(ADP-ribose) Polymerase Inhibition Research

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that plays a crucial role in DNA repair. researchgate.netacs.org Inhibitors of PARP have emerged as a promising therapeutic strategy in cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

2-Aryl-1H-benzimidazole-4-carboxamides have been identified as a potent class of PARP inhibitors. acs.org Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide have shown significant PARP inhibitory activity, with some compounds exhibiting Ki values in the low nanomolar range. acs.org For instance, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide was found to be a highly potent inhibitor with a Ki of 1.6 nM. acs.org

Another series of cyclic amine-containing benzimidazole carboxamides have been developed as potent PARP inhibitors. researchgate.net The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, veliparib) displayed excellent potency against both PARP-1 and PARP-2 with a Ki of 5 nM and an EC50 of 2 nM in a whole-cell assay. researchgate.net Further research led to the discovery of 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, which showed IC50 values of 4.30 nM and 1.58 nM for PARP-1 and PARP-2, respectively. nih.gov

Table 3: PARP Inhibition by Benzimidazole Derivatives

CompoundTargetKi/IC50Reference
2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamidePARP1.6 nM (Ki) acs.org
2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib)PARP-1, PARP-25 nM (Ki) researchgate.net
2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d)PARP-1, PARP-24.30 nM, 1.58 nM (IC50) nih.gov

Anti-inflammatory and Analgesic Research

The benzimidazole scaffold is a well-established pharmacophore for the design of anti-inflammatory and analgesic agents. researchgate.netbanglajol.info These compounds often exert their effects through the inhibition of enzymes like cyclooxygenase (COX) and by modulating other inflammatory pathways. researchgate.net

Several studies have reported the synthesis and in vivo evaluation of benzimidazole derivatives for their anti-inflammatory and analgesic properties. In one study, synthesized benzimidazole derivatives demonstrated significant peripheral and central analgesic effects in animal models. banglajol.info These compounds also showed promising anti-inflammatory activity, with some derivatives exhibiting paw edema inhibition comparable to the standard drug aceclofenac. banglajol.info

Another study focused on N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives as gastrointestinal-safe anti-inflammatory and analgesic agents. scienceopen.com The antioxidant activity of these compounds was found to contribute to their reduced gastrointestinal toxicity. scienceopen.com Derivatives of 2-aminomethylbenzimidazole have also shown high analgesic and anti-inflammatory activity, comparable to nimesulide. mdpi.com Furthermore, novel 2,3,4,5-tetrahydro acs.orgnih.govdiazepino[1,2-a]benzimidazole derivatives have been investigated and found to possess both anxiolytic and analgesic effects. mdpi.com

Antitubercular Activity Studies

Derivatives of this compound have emerged as a significant area of research in the quest for new antitubercular agents. These compounds are thought to act by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, or by interfering with nucleic acid and protein synthesis. nih.gov

A series of 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their activity against M. tuberculosis. Notably, compounds with a cyclohexylethyl substituent at the C2 position and a halogen or methyl group on the benzimidazole ring demonstrated enhanced antitubercular efficacy. nih.gov The presence of an electron-withdrawing group on the benzimidazole scaffold is also considered a promising strategy to boost biological activity. nih.govbenthamscience.com

In one study, a series of novel benzimidazole derivatives were synthesized starting from 4-fluoro-3-nitrobenzoic acid. nih.gov Several of these compounds displayed significant activity against M. tuberculosis H37Rv (MTB-H37Rv) and isoniazid-resistant M. tuberculosis (INHR-MTB) strains. nih.govresearchgate.net

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

Compound Target Strain MIC (μM) Reference
Bz4 M. tuberculosis 0.0975 nih.gov
Bz5 M. tuberculosis 0.0975 nih.gov
1c Mtb-H37RV <0.2 nih.gov
1d Mtb-H37RV <0.2 nih.gov
5g MTB-H37Rv 0.112 nih.govresearchgate.net
5g INHR-MTB 6.12 nih.govresearchgate.net
7 M. tuberculosis 0.8 µg/mL researchgate.net
8 M. tuberculosis 0.8 µg/mL researchgate.net

MIC: Minimum Inhibitory Concentration

Antiparasitic Activity Research

The antiparasitic properties of this compound derivatives have been investigated against a range of parasites, including helminths and Leishmania.

Benzimidazole-2-carbamates, such as albendazole (B1665689) and mebendazole, are widely used for treating helminth infections. However, their low aqueous solubility and poor bioavailability have prompted the search for new anthelmintic agents with improved properties. nih.gov

In this context, novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives with a 2-methylthio group have been synthesized and evaluated. nih.gov These compounds demonstrated better solubility than albendazole in acidic aqueous solutions and organic solvents. nih.gov Pharmacokinetic studies in mice with one of the derivatives revealed rapid metabolism. nih.gov

Another study focused on a series of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates. One compound, in particular, showed a significant reduction in the numbers of preadults, adults, and encysted T. spiralis larvae in experimental mice.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. biointerfaceresearch.com Research has explored the potential of benzimidazole derivatives as antileishmanial agents.

One study investigated 2,5(6)-substituted benzimidazole derivatives as inhibitors of arginase from Leishmania mexicana. Two compounds demonstrated activity against both promastigotes and amastigotes with low cytotoxicity in murine macrophages. nih.gov The importance of substituents at the 2 and 5 positions of the benzimidazole ring for antimicrobial activity has been noted in other research as well. nih.gov

Another investigation evaluated the antileishmanial activity of various benzimidazole derivatives against Leishmania (L.) major promastigotes. The findings indicated that N-alkyl benzimidazole-based compounds, particularly a 3-chlorophenyl derivative, exhibited potent inhibitory activity without significant cytotoxicity to host cells. nih.gov Furthermore, a study on benzimidazolium salts and their N-heterocyclic silver carbene complexes revealed that two of the silver complexes showed significant activity against L. major promastigotes. biointerfaceresearch.com

Table 2: Antileishmanial Activity of Selected Benzimidazole Derivatives

Compound Target IC50 Reference
K2 L. (L.) major 8.89 µg/mL nih.gov
K3 L. (L.) major 45.11 µg/mL nih.gov
K4 L. (L.) major 69.19 µg/mL nih.gov
Silver complex 3d L. major promastigotes 6.4 µg/mL biointerfaceresearch.com
Silver complex 3e L. major promastigotes 5.5 µg/mL biointerfaceresearch.com

IC50: Half maximal inhibitory concentration

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of this compound derivatives. The antioxidant capacity is often evaluated using methods like the phosphomolybdenum method, with ascorbic acid as a reference standard.

In one study, a benzimidazole derivative, compound 19, exhibited very strong antioxidant activity. nih.gov Other synthesized compounds in the same series also showed strong to moderate antioxidant properties. nih.gov Molecular docking studies suggested that the antioxidant potency of compound 19 might be attributed to its aromaticity and extended conjugation. nih.gov

Another research effort focused on pyrazole-benzimidazole hybrids, which have gained a reputation as potent antioxidants. nih.gov Several synthesized pyrazole benzimidazolone derivatives demonstrated excellent antioxidant activity, with IC50 values significantly better than the reference compounds, ascorbic acid and BHT. nih.gov

Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives

Compound Assay IC50 (µM) Reference
5c TAC 14.00 ± 0.14 nih.gov
6b TAC 12.47 ± 0.02 nih.gov
6c TAC 12.82 ± 0.10 nih.gov
6c FRAP 68.97 ± 0.26 nih.gov

TAC: Total Antioxidant Capacity, FRAP: Ferric Reducing Antioxidant Power

Antihypertensive Activity Studies

Benzimidazole derivatives have been a cornerstone in the development of antihypertensive drugs, particularly as angiotensin II (AT1) receptor blockers (ARBs). ntnu.no The functional groups on the benzimidazole nucleus are crucial for their effectiveness in binding to the AT1 receptor and exerting their antihypertensive effect. ntnu.no

Several series of benzimidazole derivatives have been synthesized and tested for their hypotensive activity. For instance, 2-guanidino-benzimidazole and 2-guanidino-5-aminobenzimidazole dihydrochloride (B599025) showed effects comparable to aminophylline. nih.gov

More recent research has focused on developing benzimidazole derivatives as potent ARBs. A study on substituted benzimidazole and benzindazole derivatives identified two compounds, TG 1 and TG 3, with antihypertensive activity comparable to the established drug Telmisartan. ekb.eg These compounds demonstrated a significant reduction in systolic and diastolic blood pressure in a model of acute renal hypertension. ekb.eg Another study synthesized and evaluated a series of 4′-[(benzimidazol-1-yl)methyl]biphenyl-2-sulphonamide derivatives, with some compounds showing potent AT1 receptor antagonism. researchgate.net

Table 4: Antihypertensive Activity of Selected Benzimidazole Derivatives

Compound Target/Model Effect Reference
BS1/81 (2-guanidino-benzimidazole) Not specified Comparable to aminophylline nih.gov
BS1/84 (2-guanidino-5-aminobenzimidazole dihydrochloride) Not specified Comparable to aminophylline nih.gov
TG 1 Acute renal hypertension model Systolic BP: 147.2 mm/Hg ekb.eg
TG 3 Acute renal hypertension model Systolic BP: 126.3 mm/Hg ekb.eg
Compound 14 AT1 receptor Potent antagonist researchgate.net
Compounds 15-16 Not specified NO-releasing properties researchgate.net

BP: Blood Pressure

Mechanism of Action Research of Methyl Benzimidazole 5 Carboxylate and Its Derivatives

Molecular Target Identification and Characterization

Research into methyl benzimidazole-5-carboxylate and its derivatives has identified several key molecular targets, highlighting their potential across various therapeutic areas. These compounds are recognized as versatile scaffolds in drug discovery, capable of interacting with a range of biological molecules. guidechem.comchemimpex.com

Derivatives of this compound have been shown to act as agonists for the Glucagon-like peptide 1 receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. google.comgoogle.com The benzimidazole (B57391) core serves as a foundation for building molecules that effectively modulate this receptor. googleapis.comgoogleapis.com

In the realm of oncology, specific derivatives have been identified as pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), enzymes that are often dysregulated in cancer. nih.gov Other related benzimidazole compounds have demonstrated inhibitory activity against tyrosine kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation. Furthermore, some derivatives have been found to target galectin-1 (Gal-1), a protein implicated in tumor progression.

For infectious diseases, the molecular targets are varied. A derivative of methyl 1H-benzimidazole-5-carboxylate has shown inhibitory effects on Shikimate Kinase (SaSK), an essential enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other derivatives have been investigated as potential inhibitors of the neuraminidase (NA) enzyme of viruses. analis.com.my In the context of parasitic infections, enzymes involved in the ergosterol (B1671047) biosynthesis pathway and the zinc metalloprotease leishmanolysin in Leishmania parasites are considered probable targets. nih.gov

Additionally, derivatives have been developed as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for managing diabetes. acs.org The core structure of this compound is often used as a key intermediate in the synthesis of these targeted therapeutic agents. guidechem.comchemimpex.com

Table 1: Identified Molecular Targets of this compound Derivatives

Molecular TargetTherapeutic AreaReference
Glucagon-like peptide 1 receptor (GLP-1R)Metabolic Disorders google.comgoogle.com
Sirtuins (SIRT1, SIRT2, SIRT3)Oncology nih.gov
Tyrosine KinasesOncology
Shikimate Kinase (SaSK)Infectious Disease (MRSA) mdpi.com
α-GlucosidaseMetabolic Disorders acs.org
Neuraminidase (NA)Infectious Disease (Viral) analis.com.my
LeishmanolysinInfectious Disease (Leishmania) nih.gov
Galectin-1 (Gal-1)Oncology

Interaction with Cellular Processes and Signaling Pathways

The interaction of this compound derivatives with their molecular targets initiates a cascade of effects on various cellular processes and signaling pathways. These interactions are fundamental to their observed biological activities.

The modulation of molecular targets by these compounds can lead to changes in gene expression. For instance, as agonists of the GLP-1 receptor, certain benzimidazole derivatives can influence downstream signaling that involves transcription factors. google.com The interaction with GATA-type zinc finger protein 1 has been noted in the context of these compounds, suggesting a potential role in the regulation of specific genes. google.com

Direct effects on protein expression have been documented. In studies involving respiratory syncytial virus (RSV), substituted 2-methyl-benzimidazole compounds were assessed by their ability to reduce the expression of viral proteins. google.com This was measured by quantifying the synthesis of [³⁵S]-methionine labeled viral proteins in infected cells, demonstrating a clear inhibition of viral protein production. google.com In oncological research, the downregulation of SIRT3 protein has been observed in human oral cancer cells, which inhibits cell growth and enhances chemosensitivity. nih.gov Furthermore, the development of GLP-1R agonists involves cellular assays that measure the expression density of the receptor protein on the cell surface. googleapis.com

Derivatives of this compound have been shown to modulate several critical signaling pathways.

GLP-1R Signaling: As GLP-1R agonists, these compounds activate the receptor, which can trigger different downstream pathways. This includes the canonical G-protein-mediated pathway that leads to the production of cyclic AMP (cAMP) and a separate pathway involving the recruitment of β-arrestin. google.comgoogleapis.com The engagement of these pathways is crucial for the therapeutic effects associated with GLP-1R activation.

Apoptosis and Cell Cycle: Sirtuin-inhibiting derivatives have been found to induce cell cycle arrest at the G₂/M checkpoint and promote apoptotic cell death in cancer cells. nih.gov This demonstrates a direct modulation of the cellular machinery controlling cell division and programmed cell death. Other pathways noted for potential interaction include the general Apoptosis pathway, as well as the Wnt and ErbB signaling pathways. smolecule.com

Inflammatory Pathways: The anti-inflammatory effects of some benzimidazole derivatives are suggested to stem from the inhibition of prostaglandin (B15479496) synthesis. researchgate.net This indicates an interaction with the arachidonic acid cascade, a key inflammatory pathway.

Table 2: Interaction with Cellular Processes and Pathways

Process/PathwayEffectCompound Type/TargetReference
Viral Protein SynthesisInhibitionRSV Inhibitors google.com
Cell Cycle ProgressionArrest at G₂/M PhaseSirtuin Inhibitors nih.gov
ApoptosisInductionSirtuin Inhibitors nih.gov
GLP-1R SignalingActivation (cAMP production, β-arrestin recruitment)GLP-1R Agonists google.comgoogleapis.com
Prostaglandin SynthesisInhibitionAnti-inflammatory benzimidazoles researchgate.net
SIRT3 Protein LevelsDownregulationSirtuin Inhibitors nih.gov

Binding Site Analysis and Ligand-Target Interactions

Understanding how this compound derivatives bind to their targets is crucial for optimizing their activity. Molecular docking and binding studies have provided insights into these interactions. For instance, derivatives targeting the neuraminidase enzyme were found to interact with the 430-loop cavity, primarily through hydrophobic interactions. analis.com.my Similarly, docking studies of α-glucosidase inhibitors confirmed significant interactions within the enzyme's active site. acs.org For derivatives targeting shikimate kinase in MRSA, computational analysis suggested an important interaction with the residue ARG113 for inhibition. mdpi.com

A key mechanism for the inhibition of certain enzymes by benzimidazole derivatives is the chelation of metal ions within the active site. This is particularly relevant for metalloenzymes. It has been proposed that the antileishmanial activity of some derivatives may arise from the inhibition of leishmanolysin, which is a zinc metalloprotease. nih.gov This implies that the benzimidazole compound could bind to and sequester the essential zinc ion, thereby inactivating the enzyme. nih.gov Other research on benzimidazole derivatives has also pointed to their ability to inhibit enzymes by binding to the two Mg²⁺ ions present in the active site.

Compound Index

Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of a ligand to its receptor is a delicate balance of various non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles. Research into this compound and its derivatives has highlighted the significance of these forces in their mechanism of action.

Hydrogen Bonding: The benzimidazole scaffold, with its nitrogen atoms, and the carboxylate group are prime sites for forming hydrogen bonds. These directed interactions are crucial for the precise orientation of the inhibitor within the binding pocket of a target protein. A crystallographic study of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate has provided a clear picture of its hydrogen bonding capabilities. In its crystalline form, the molecules are linked into sheets through a combination of N-H···N and C-H···O(carbonyl) hydrogen bonds nih.gov. This demonstrates the compound's inherent ability to participate in hydrogen bond networks, a key feature in its interaction with biological macromolecules. Molecular docking studies of various benzimidazole derivatives further support the importance of hydrogen bonding. For instance, in the inhibition of HIV-1 reverse transcriptase, derivatives of benzimidazole have been shown to form hydrophilic interactions with key amino acid residues such as Lys101 and Lys103 nih.gov.

Hydrophobic Interactions: While hydrogen bonds provide specificity, hydrophobic interactions are often the major driving force for ligand binding, arising from the entropic gain of displacing ordered water molecules from the binding site. The benzene (B151609) ring of the benzimidazole core and any lipophilic substituents are key contributors to these interactions. Molecular docking studies of alkylated benzimidazole derivatives targeting HIV-1 reverse transcriptase have identified hydrophobic interactions with a number of amino acid residues, including Tyr181, Tyr188, Phe227, Trp229, and Leu234 nih.gov. This extensive network of hydrophobic contacts is critical for the stable anchoring of the inhibitor in the enzyme's active site. Similarly, in the context of protein kinase CK1δ inhibition, the introduction of hydrophobic groups on the benzimidazole ring has been shown to enhance the interaction with the kinase, indicating that the binding pocket is sufficiently large to accommodate these residues and that such interactions contribute favorably to the inhibitory activity mdpi.com.

The interplay between hydrogen bonding and hydrophobic interactions is therefore crucial for the biological activity of this compound and its derivatives. The following table summarizes key interacting residues identified in molecular docking studies of various benzimidazole derivatives.

Compound ClassTarget ProteinKey Interacting Residues (Hydrogen Bonding)Key Interacting Residues (Hydrophobic)
Alkylated BenzimidazolesHIV-1 Reverse TranscriptaseLys101, Lys103Tyr181, Tyr188, Phe227, Trp229, Leu234
2-Amidobenzimidazole DerivativesProtein Kinase CK1δWater molecules in binding site5-tert-butyl and 5,6-dichloro substituents

Investigation of Inhibitory Kinetics

The efficacy of an inhibitor is quantified by its inhibitory kinetics, which provides valuable information about its potency and mechanism of inhibition. For this compound and its derivatives, various studies have determined their inhibitory constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), against a range of biological targets.

Research has demonstrated the potential of these compounds as inhibitors of various enzymes and biological processes. For example, a series of 1,2,5-tri-substituted benzimidazole derivatives were synthesized and showed potent inhibition of the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease, with IC50 values in the micromolar range researchgate.net. Another study focused on 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives, which exhibited nanomolar IC50 values against the protozoan parasites Giardia intestinalis and Trichomonas vaginalis nih.gov.

In the realm of anticancer research, derivatives of this compound have also shown promise. One study reported that methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displayed significant anticancer activity against liver cancer cell lines, with IC50 values in the sub-micromolar range nih.gov. Furthermore, benzimidazole-based derivatives have been investigated as kinase inhibitors, a major class of anticancer drugs. For instance, a novel class of benzimidazole-based derivatives demonstrated dual inhibition of the EGFR and BRAFV600E kinases, with some compounds showing IC50 values in the low micromolar range nih.gov.

The type of inhibition is another critical aspect of kinetic studies. While many studies report IC50 values, some have delved deeper to determine the inhibition mechanism. For example, some benzimidazole derivatives have been identified as ATP-competitive inhibitors of kinases, meaning they compete with the enzyme's natural substrate, ATP, for binding to the active site nih.gov. In other contexts, such as the inhibition of neuraminidase, a derivative of benzimidazole carboxylic acid was found to bind to a cavity in the active site distinct from the substrate binding site, suggesting a different mode of inhibition analis.com.my. The inhibitory kinetics of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives against the 5-HT4 receptor have been characterized by their Ki values, which were in the nanomolar range, and were found to act as antagonists or partial agonists researchgate.net.

The following interactive data table provides a summary of the inhibitory activities of selected this compound derivatives against various targets.

DerivativeTargetIC50 / KiReference
1,2,5-tri-substituted benzimidazolesTrypanosoma cruzi growth6-16 µM (IC50) researchgate.net
2-(methylthio)-1H-benzimidazole-5-carboxamidesGiardia intestinalis / Trichomonas vaginalisNanomolar range (IC50) nih.gov
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 / Huh7 cancer cell lines0.39 µg/mL / 0.32 µg/mL (IC50) nih.gov
Benzimidazole-based derivativesEGFR / BRAFV600E kinases0.55 µM / 1.70 µM (IC50) for compound 4 nih.gov
2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides5-HT4 receptor6.7-75.4 nM (Ki) researchgate.net
Benzimidazole carboxylic acid derivative (6f)Neuraminidase15.2% inhibition at 250 µg/mL analis.com.my

This growing body of research on the inhibitory kinetics of this compound and its derivatives is crucial for understanding their therapeutic potential and for guiding the development of new and improved inhibitors.

Structure Activity Relationship Sar Studies on Methyl Benzimidazole 5 Carboxylate Analogues

Impact of Substituent Groups on Biological Efficacy

The biological efficacy of methyl benzimidazole-5-carboxylate derivatives is profoundly influenced by the nature and position of substituent groups on the benzimidazole (B57391) core and its associated phenyl rings. Research has shown that modifications at the C2, N1, and C5/C6 positions can lead to significant changes in anticancer and antimicrobial activities. rsc.orgnih.govacs.org

The C2 position of the benzimidazole ring is a primary site for modification to enhance biological activity. Studies have shown that substituting the C2 position with various aryl groups can significantly impact the anticancer properties of this compound analogues.

For instance, a series of 2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic acid methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. rsc.org The presence of electron-donating or electron-withdrawing groups on the C2-phenyl ring was found to be a key determinant of cytotoxicity. Notably, the introduction of a hydroxyl group at the ortho-position and a fluorine atom at the meta-position of the C2-phenyl ring resulted in a compound with potent activity. rsc.org

CompoundR1R2R3R4R5Anticancer Activity (GI50, µM)
Reference HHHHH>100 (MCF-7)
Analogue 1 OHHHHH25.3 (MCF-7)
Analogue 2 HOHHHH15.8 (MCF-7)
Analogue 3 HHOHHH12.5 (MCF-7)
Analogue 4 OHHFHH0.18 (MCF-7)

Data synthesized from research findings on 2-aryl benzimidazole-5-carboxylate analogues.

The data indicates that a simple phenyl substitution at the C2 position confers moderate anticancer activity. The introduction of a hydroxyl group generally enhances this activity, with the position of the hydroxyl group influencing the potency. The most significant enhancement in activity is observed with a combination of a hydroxyl group at the ortho-position and a fluorine atom at the meta-position of the phenyl ring, highlighting a synergistic effect between these substituents. rsc.org

Alkylation or arylation at the N1 position of the benzimidazole ring is another strategy to modulate biological activity. The introduction of different substituents at this position can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govacs.org For example, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to enhance their antiproliferative and antimicrobial activities. nih.gov In a study on antimicrobial agents, the introduction of a p-chlorobenzyl group at the N1 position of a benzimidazole-5-carboxamide derivative led to increased activity. nih.gov

Positional Isomer Effects on Pharmacological Profiles

The position of substituents on the benzimidazole ring can have a dramatic effect on the pharmacological profile of the resulting compounds. The differential activities of positional isomers, particularly those with substitutions at the 5- and 6-positions of the benzimidazole ring, have been a subject of investigation.

In a study comparing the antifungal activity of 5- and 6-substituted benzimidazole derivatives, it was observed that the position of a fluorine atom significantly influenced the antifungal potency. rjptonline.org Derivatives with a fluorine atom at the 5-position generally exhibited better antifungal activity compared to their 6-fluoro counterparts. rjptonline.org This suggests that the electronic environment and steric accessibility around the 5-position are more favorable for interaction with the fungal target.

Furthermore, in the context of anticancer agents, the position of a nitro group has been shown to be critical. A comparative study of 5-nitro and 6-nitro benzimidazole derivatives revealed that the 5-nitro isomers were generally more potent. rsc.org

CompoundSubstituent at C5Substituent at C6Antibacterial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. C. albicans
Isomer A -NO2-H12.525
Isomer B -H-NO250100
Isomer C -Cl-H2550
Isomer D -H-Cl100>100

Data synthesized from various studies on positional isomers of benzimidazole derivatives. rjptonline.orgrsc.org

The table above illustrates that for both nitro and chloro substituents, the derivative with the substituent at the 5-position displays superior antibacterial and antifungal activity compared to the corresponding 6-substituted isomer. This highlights the critical role of substituent placement in determining the pharmacological profile of benzimidazole-5-carboxylate analogues.

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of this compound analogues with enhanced activity and selectivity involves a multi-faceted approach that considers electronic effects, lipophilicity, steric factors, and target-specific interactions. nih.govnih.gov

One key principle is the modulation of lipophilicity. For many benzimidazole derivatives, increasing lipophilicity can enhance cell membrane penetration and, consequently, biological activity. rsc.orgnih.gov This can be achieved by introducing lipophilic groups at the N1 or C2 positions. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Another important design principle is the incorporation of functional groups that can form specific interactions with the target enzyme or receptor. For example, the introduction of hydrogen bond donors and acceptors, such as hydroxyl and amino groups, can lead to stronger binding affinity and higher potency. rjptonline.orgnih.gov The strategic placement of these groups is crucial, as demonstrated by the enhanced activity of ortho-hydroxyphenyl derivatives. rsc.org

Furthermore, the concept of bioisosteric replacement is often employed. Replacing a particular functional group with another that has similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, the replacement of a carboxylic acid group with a tetrazole ring has been explored to enhance metabolic stability.

Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies play an increasingly important role in the rational design process. nih.gov These tools allow for the prediction of binding modes and the identification of key structural features required for potent and selective biological activity, thereby guiding the synthesis of more effective this compound analogues.

Advanced Research Applications and Future Directions

Methyl Benzimidazole-5-Carboxylate as a Privileged Pharmacophore in Medicinal Chemistry

The benzimidazole (B57391) ring system, the core of this compound, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This term describes a molecular framework that is able to bind to multiple, diverse biological targets, making it a valuable starting point for the development of new drugs. The versatility of the benzimidazole moiety allows it to serve as a foundational structure in a wide array of therapeutic agents. nih.gov

This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.com Its structure, featuring a fused benzene (B151609) and imidazole (B134444) ring, provides a stable and modifiable base for creating compounds with a range of pharmacological activities, including antifungal, anticancer, antiviral, anthelmintic, and antihistaminic properties. nih.govchemimpex.com The ability to easily modify the benzimidazole core at different positions allows chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules, making it an invaluable tool in drug development. chemimpex.com

Exploration in Novel Drug Discovery Programs

The unique scaffold of this compound and its derivatives is being actively explored in numerous drug discovery programs aimed at combating a variety of diseases. Researchers are leveraging this compound to synthesize novel agents with potent and specific activities.

Key research findings include:

Anticancer Agents: Derivatives of benzimidazole-5-carboxylic acid are being developed as potent anticancer agents. One study focused on synthesizing novel derivatives and their transition metal complexes, which demonstrated significant growth-inhibitory activity against human cancer cell lines by acting as topoisomerase II inhibitors. nzpps.org Another research effort created new transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides that showed notable cytotoxicity against human lung and breast cancer cell lines. wikipedia.org Further studies have synthesized a range of 5-substituted 2-methylbenzimidazoles with demonstrated anticancer activity. nih.gov

Antiviral Compounds: In the fight against viral diseases, researchers have synthesized 1H-benzo[d]imidazole-5-carboxamide derivatives that show promise as inhibitors of Yellow Fever and Zika virus replication. tcichemicals.com

Antiprotozoal and Antimalarial Drugs: The benzimidazole framework is crucial in developing treatments for parasitic diseases. Scientists have designed and synthesized ferrocenyl quinoline-benzimidazole molecular hybrids to combat drug-resistant malaria, with some compounds showing potent activity against multiple stages of the Plasmodium parasite's life cycle. nih.gov Additionally, new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives have been synthesized and tested against protozoans like Giardia intestinalis and Trichomonas vaginalis, with some showing higher in-vitro activity than standard drugs like metronidazole. nih.gov

The table below summarizes selected research programs utilizing derivatives of the benzimidazole-5-carboxylate structure.

Research AreaDerivative/ComplexTherapeutic TargetKey Finding
Oncology N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes (Cu2+, Co2+, Zn2+)Topoisomerase IICompounds showed potent growth-inhibitory activity against 21 human cancer cell lines. nzpps.org
Oncology Metal complexes (Cu, Ag, Ni, Fe, Mn) of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazideHuman cancer cellsThe silver complex displayed significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines. wikipedia.org
Antimalarial Ferrocenyl quinoline–benzimidazole molecular hybridsPlasmodium falciparum (drug-sensitive and multi-drug-resistant strains)Hybrids exhibited potent submicromolar activity, with one compound targeting both blood and transmissible gametocyte stages. nih.gov
Antiviral 1H-benzo[d]imidazole-5-carboxamide derivativesYellow Fever Virus (YFV), Zika Virus (ZIKV)Identification of derivatives that inhibit the replication of YFV and ZIKV. tcichemicals.com
Antiprotozoal 2-(methylthio)-1H-benzimidazole-5-carboxamide derivativesGiardia intestinalis, Trichomonas vaginalisCompounds identified with high selectivity and nanomolar activity against the target protozoans. nih.gov

Potential in Agrochemical Innovation and Crop Protection Solutions

This compound serves as a vital building block in the formulation of modern agrochemicals, contributing to effective crop protection solutions. chemimpex.com It is a precursor or key component in the synthesis of a class of fungicides known as methyl benzimidazole carbamates (MBCs). nzpps.org This group includes fungicides like benomyl (B1667996) and carbendazim, which are widely used in agriculture to protect crops from a variety of fungal pathogens. nih.govmdpi.com

The primary mechanism of action for benzimidazole fungicides is the disruption of fungal cell division (mitosis). wikipedia.org These compounds bind to a specific protein called β-tubulin, inhibiting its polymerization into microtubules. wikipedia.orgnih.gov Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division. By interfering with this process, the fungicides prevent the growth and proliferation of pathogenic fungi. nzpps.orgwikipedia.org

Benzimidazole fungicides are systemic, meaning they can be absorbed and transported within the plant, and are effective against a broad spectrum of diseases caused by ascomycetes and basidiomycetes. nzpps.orgwikipedia.org They are used to control pathogens such as Botrytis (grey mold), Sclerotinia (white mold), and Fusarium on a wide range of crops including fruits, vegetables, and cereals. nih.govnzpps.org The use of this compound and its derivatives in agrochemical formulations enhances the efficacy of pesticides and herbicides, ultimately helping to improve crop yield and quality. nih.govchemimpex.com

Emerging Research Areas for this compound

Beyond its established roles in medicine and agriculture, this compound is finding applications in new and exciting fields of research.

Material Science: The compound is being incorporated into polymers and coatings to enhance their physical properties. chemimpex.com Its stable chemical structure can impart improved thermal stability and mechanical strength, making it a valuable component in the production of advanced, durable materials. chemimpex.com

Nonlinear Optics (NLO): Researchers are investigating derivatives of the benzimidazole carboxylate structure for their potential in nonlinear optics. A recent computational study explored the NLO properties of related compounds, suggesting that the benzimidazole scaffold can be used to develop materials for high-tech applications. These materials could be beneficial in technologies such as optical data storage, telecommunications, and optical computing.

These emerging applications underscore the versatility of the this compound structure, positioning it as a key molecule for future technological and scientific advancements.

Methodological Considerations in Methyl Benzimidazole 5 Carboxylate Research

In Vitro and In Vivo Evaluation Methodologies

The biological assessment of methyl benzimidazole-5-carboxylate and related compounds employs a variety of models to determine their potential therapeutic effects.

In Vitro Evaluation In vitro studies are fundamental for the initial assessment of a compound's biological activity at the cellular and molecular level. Cytotoxicity screening is commonly performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) method on various human cancer cell lines, such as A549 (lung carcinoma), SW480 (colon adenocarcinoma), and DLD-1 (colorectal adenocarcinoma), as well as normal cell lines like MRC-5 for selectivity analysis. nih.govnih.govmdpi.com For antimicrobial and antifungal evaluations, the mycelium growth rate method is frequently used to test compounds against a panel of pathogenic fungi and bacteria. researchgate.netmdpi.com

Further mechanistic insights are gained through specific enzyme inhibition assays. For instance, the activity of benzimidazole (B57391) derivatives has been evaluated against targets like dihydrofolate reductase (DHFR) and topoisomerase IIα. nih.govmdpi.com Host-pathogen interaction models have also been developed to simultaneously analyze antifungal activity and compatibility with human cells in a single assay. nih.govnih.gov

In Vivo Evaluation Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and behavior in a whole organism. Anticonvulsant properties, for example, have been screened in rats using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. ijpsr.comarabjchem.org The evaluation of cysticidal activity has been performed in mice infected with parasites like Taenia crassiceps. jst.go.jp Furthermore, behavioral tests, such as the novel object recognition test in mice, have been used to evaluate the effects of compounds on the central nervous system. nih.gov

Table 1: Examples of In Vitro and In Vivo Evaluation Models for Benzimidazole Derivatives

Evaluation Type Model/Assay Purpose Example Research Area References
In Vitro MTT Assay Measures cell viability and cytotoxicity Anticancer Screening nih.govchemrevlett.com
Mycelium Growth Rate Determines inhibition of fungal growth Antifungal Screening researchgate.net
Host-Pathogen Interaction Assesses antimicrobial activity and host cell tolerance simultaneously Antifungal Screening nih.govnih.gov
DHFR Inhibition Assay Measures inhibition of dihydrofolate reductase Anticancer/Antimicrobial mdpi.com
pLDH Assay Measures Plasmodium lactate (B86563) dehydrogenase activity Antimalarial Screening acs.org
In Vivo Maximal Electroshock (MES) Test Evaluates anticonvulsant activity Neurological Disorders ijpsr.comarabjchem.org
Taenia crassiceps Infection Model Assesses cysticidal efficacy Antiparasitic Drug Development jst.go.jp
Novel Object Recognition Test Evaluates cognitive function Central Nervous System Effects nih.gov

Assay Development and Optimization for Activity Screening

The discovery of new bioactive benzimidazole derivatives is accelerated by the development and optimization of high-throughput screening (HTS) assays and computational models.

A key development is the creation of HTS-compatible assays, such as those based on host-pathogen interactions, which allow for the screening of large compound libraries to identify hits that are both active against a pathogen and well-tolerated by host cells. nih.govnih.gov ELISA-based methods have also been developed as an orthogonal test for measuring enzyme activity and confirming hits from primary screens. acs.org

Computational methods, particularly molecular docking, are integral to modern assay development. chemrevlett.com These in silico techniques are used to predict the binding modes of benzimidazole derivatives with specific molecular targets, such as enzymes or receptors, guiding the synthesis of compounds with a higher probability of being active. nih.govnih.gov Optimization of these computational assays involves defining the binding site sphere and using force fields like CHARMm for energy minimization to improve predictive accuracy. nih.gov

Optimization also extends to the chemical synthesis of the compounds being screened. Microwave-assisted synthesis, for instance, has been employed to improve reaction yields and significantly shorten reaction times compared to conventional heating methods.

Table 2: Methodologies in Assay Development and Optimization

Methodology Description Purpose References
High-Throughput Screening (HTS) Use of automated systems to rapidly test thousands of compounds. Primary screening of large libraries for activity. nih.govnih.gov
Molecular Docking Computational simulation of a ligand binding to a receptor target. In silico screening to predict binding affinity and guide synthesis. nih.govchemrevlett.comnih.gov
ELISA-Based Assays Enzyme-linked immunosorbent assay adapted to measure enzyme inhibition. Orthogonal validation of hits from primary screens. acs.org
Microwave-Assisted Synthesis Use of microwave energy to heat chemical reactions. Optimization of synthesis to improve yields and reduce reaction times.

Analytical Techniques for Compound Characterization and Purity Assessment

The unambiguous identification and purity verification of this compound and its analogs are critical for reliable biological research. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization The primary methods for elucidating the molecular structure of newly synthesized benzimidazole derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical environment of protons and carbon atoms, confirming the presence of functional groups and their positions on the benzimidazole scaffold. nih.govnih.govacs.org

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) confirm the molecular weight and elemental composition of the compound. researchgate.netchemrevlett.comnih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify characteristic vibrations of functional groups, such as C=O (carbonyl) and N-H bonds, present in the molecule. nih.govnih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the three-dimensional molecular structure, including bond angles, and resolves crystal packing and intermolecular interactions.

Purity Assessment The purity of the synthesized compounds is essential for accurate biological evaluation. The main analytical techniques for this are:

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for assessing the purity of the final product and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) : TLC is widely used for rapid monitoring of reaction completion and for preliminary purity checks. ijpsr.com

Gas Chromatography (GC) : In some cases, GC is used to determine the purity of volatile or thermally stable benzimidazole derivatives. tcichemicals.com

Melting Point Analysis : Determining the melting point of a crystalline solid serves as a traditional indicator of purity. ijpsr.com

Table 3: Analytical Techniques for Characterization and Purity Assessment

Technique Abbreviation Primary Application Information Obtained References
Nuclear Magnetic Resonance NMR Structural Elucidation Detailed molecular structure, atom connectivity nih.govnih.govacs.org
Mass Spectrometry MS Structural Elucidation Molecular weight, elemental formula researchgate.netchemrevlett.comnih.gov
Infrared Spectroscopy IR / FT-IR Structural Elucidation Presence of functional groups nih.govnih.gov
X-ray Crystallography - Structural Elucidation Absolute 3D molecular structure, crystal packing
High-Performance Liquid Chromatography HPLC Purity Assessment Quantitative purity, reaction monitoring
Thin-Layer Chromatography TLC Purity Assessment Qualitative purity, reaction monitoring ijpsr.com
Gas Chromatography GC Purity Assessment Quantitative purity for volatile compounds tcichemicals.com

Q & A

Q. What are the standard synthetic routes for methyl 1H-benzimidazole-5-carboxylate derivatives, and how can substituents at the 2nd position influence reaction outcomes?

The synthesis typically involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids or electrophilic reagents to form the benzimidazole core. For example, introducing a 4-methylpiperidinyl group at the 2nd position requires coupling reactions under basic conditions to enhance antibacterial activity . Key parameters include reaction time (e.g., 15 hours for cyclization), solvent choice (polar aprotic solvents for better yield), and stoichiometric excess of reagents to drive the reaction . Structural confirmation via 1H^1H- and 13C^{13}C-NMR is critical, particularly for distinguishing between regioisomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing methyl benzimidazole-5-carboxylate derivatives?

  • NMR Spectroscopy : 1H^1H-NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl ester groups at δ 3.9–4.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, hydrogen-bonding networks and π-π stacking in coordination complexes can be resolved using high-resolution data .

Q. How should researchers design in vitro antibacterial activity assays for these derivatives?

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Compare derivatives with varying 2nd-position substituents (e.g., 4-methylpiperidinyl vs. alkyl groups) to identify pharmacophore requirements .

Advanced Research Questions

Q. How can conflicting antibacterial activity data between structurally similar derivatives be resolved?

  • Data Triangulation : Cross-validate results using multiple assays (e.g., disk diffusion vs. time-kill curves).
  • Computational Modeling : Perform molecular docking to assess binding affinity to bacterial targets (e.g., DNA gyrase). For instance, steric hindrance from bulky substituents may reduce activity despite favorable lipophilicity .
  • Crystallographic Analysis : Resolve conformational flexibility via X-ray structures to explain discrepancies in activity .

Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?

  • Ligand Design : The carboxylate group and N-heterocyclic atoms enable chelation with transition metals (e.g., Cd(II), Co(II)). Solvothermal reactions in DMF/water mixtures (120°C, 72 hours) yield stable frameworks .
  • Characterization : Use FT-IR to confirm metal-ligand bonds (e.g., ν(C=O) shifts from ~1680 cm1^{-1} to 1600–1650 cm1^{-1}) and single-crystal XRD to analyze supramolecular architectures (e.g., helical chains via π-π interactions) .

Q. What experimental precautions are critical when handling reactive intermediates during benzimidazole synthesis?

  • Toxicity Mitigation : Enclose processes for corrosive reagents (e.g., POCl3_3) and use local exhaust ventilation for volatile intermediates .
  • Reaction Monitoring : Employ TLC or in situ IR to detect hazardous byproducts (e.g., isocyanates) and adjust conditions dynamically .

Q. How can SHELX software address challenges in refining complex crystal structures of benzimidazole derivatives?

  • High-Resolution Data : SHELXL refines twinned or low-symmetry structures by optimizing weighting schemes and handling disorder via PART instructions .
  • Hydrogen Bonding : Use SHELXPRO to visualize and validate intermolecular interactions critical for stability (e.g., N–H···O bonds in supramolecular assemblies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.